5-Hydroxy-4,4-dimethylpentanoic acid
Description
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
5-hydroxy-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-7(2,5-8)4-3-6(9)10/h8H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
RAFJTJDWOLSPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-hydroxy-4,4-dimethylpentanoic acid with three analogs:
Reactivity and Stability
- Hydroxyl and Carboxylic Acid Reactivity: The hydroxyl group at position 5 and carboxylic acid enable esterification, as seen in Methyl 5-hydroxy-4,4-dinitropentanoate (C₆H₁₀N₂O₇, MW 222.15 g/mol) . Strong oxidizers may degrade these compounds, as noted for structurally related acids .
- Amino-Substituted Analogs: Amino groups (e.g., in 2-amino-4,4-dimethylpentanoic acid HCl) enhance biological relevance, such as acetylcholinesterase (AChE) inhibition observed in methoxylated flavonoids .
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